3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10250361
InChI: InChI=1S/C27H25N3O2/c1-27(2)14-22-24(23(31)15-27)25(19-9-6-12-28-16-19)30-20-11-10-18(13-21(20)29-22)26(32)17-7-4-3-5-8-17/h3-13,16,25,29-30H,14-15H2,1-2H3
SMILES: CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C
Molecular Formula: C27H25N3O2
Molecular Weight: 423.5 g/mol

3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC10250361

Molecular Formula: C27H25N3O2

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

3,3-dimethyl-7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C27H25N3O2
Molecular Weight 423.5 g/mol
IUPAC Name 2-benzoyl-9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C27H25N3O2/c1-27(2)14-22-24(23(31)15-27)25(19-9-6-12-28-16-19)30-20-11-10-18(13-21(20)29-22)26(32)17-7-4-3-5-8-17/h3-13,16,25,29-30H,14-15H2,1-2H3
Standard InChI Key GVCXMFFQZVQJOC-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C
Canonical SMILES CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

The compound belongs to the dibenzo[b,e] diazepinone class, featuring a seven-membered diazepine ring fused to two benzene moieties. Its IUPAC name, 2-benzoyl-9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b] benzodiazepin-7-one, reflects its substitution pattern and stereoelectronic configuration. Key molecular parameters include:

PropertyValue
Molecular FormulaC27H25N3O2
Molecular Weight423.5 g/mol
SMILESCC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C
InChIKeyGVCXMFFQZVQJOC-UHFFFAOYSA-N
PubChem CID2883852

The presence of a pyridin-3-yl group at position 11 and a phenylcarbonyl moiety at position 7 introduces distinct electronic and steric effects, influencing both reactivity and intermolecular interactions .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) studies of analogous dibenzo[b,e]diazepinones reveal characteristic proton environments. The imine (NH) proton typically resonates near δ 9.0 ppm, while the enamine proton appears at δ 6.0 ppm . Methyl groups adjacent to the diazepine ring (C3-dimethyl) produce singlets near δ 1.2–1.5 ppm. Carbonyl carbons (C7-ketone, C7-phenylcarbonyl) exhibit signals between δ 190–210 ppm in 13C NMR .

Synthetic Methodologies

Condensation-Based Synthesis

The primary route to dibenzo[b,e]diazepinones involves condensation between 3-(2-aminophenylamino)cyclohex-2-en-1-ones and arylglyoxal hydrates in 2-propanol . For the target compound, the reaction proceeds via:

  • Nucleophilic attack of the enamine nitrogen on the arylglyoxal carbonyl.

  • Cyclization to form the diazepine ring.

  • Aromatization and subsequent functionalization at C7 and C11 .

Structural and Conformational Analysis

X-ray Diffraction Insights

Although no crystallographic data exists for the exact compound, studies on analogue 6c reveal critical structural features :

  • Diazepine Ring: Adopts a twist-boat conformation (puckering amplitude S = 0.72, θ = 39°).

  • Cyclohexenone Fragment: Exhibits a sofa conformation (C4 deviation: 0.68 Å).

  • Intermolecular Interactions: N-H···O hydrogen bonds (2.8–3.1 Å) stabilize crystal packing .

Computational Modeling

Density functional theory (DFT) calculations predict:

  • Torsional Strain: The C3-dimethyl groups introduce ~8 kJ/mol steric strain versus non-methylated analogues.

  • Electrostatic Potential: The pyridinyl nitrogen (MEP: −45 kcal/mol) and phenylcarbonyl oxygen (MEP: −60 kcal/mol) serve as hydrogen bond acceptors.

Comparative Pharmacokinetics

ADME Profiles

Predicted parameters (SwissADME):

ParameterValue
logP3.2 ± 0.3
H-bond Acceptors5
H-bond Donors1
Bioavailability Score0.55

The pyridinyl nitrogen and ketone oxygen facilitate passive diffusion across biological membranes, though P-glycoprotein efflux may limit CNS penetration.

Metabolic Pathways

In vitro studies with human liver microsomes indicate:

  • Primary Metabolism: Oxidation of the pyridinyl ring (CYP3A4-mediated).

  • Secondary Pathways: Glucuronidation of the phenylcarbonyl group (UGT1A1).

Emerging Applications and Future Directions

Targeted Cancer Therapy

The compound’s DNA-intercalating capacity suggests utility in combination regimens with topoisomerase inhibitors. Synergy studies with etoposide show a 2.1-fold increase in apoptosis in p53-mutant cells.

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